molecular formula C12H9N3O2 B2505650 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 938007-09-1

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B2505650
CAS No.: 938007-09-1
M. Wt: 227.223
InChI Key: AXXKRLNLYLJZMB-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance of Oxazolo[5,4-d]Pyrimidine Derivatives

Heterocyclic Classification and Core Structural Features

Oxazolo[5,4-d]pyrimidines belong to the fused heterocyclic compound class, combining an oxazole ring (5-membered, containing nitrogen and oxygen) fused to a pyrimidine ring (6-membered, containing two nitrogens). The numbering follows IUPAC conventions, with the oxazole ring fused at positions 4 and 5 to the pyrimidine.

  • Bicyclic Architecture : The fused system creates a planar structure with aromatic stabilization, critical for interactions with biological targets.
  • Heteroatom Distribution : Two nitrogens in the pyrimidine ring and one oxygen/nitrogen in the oxazole ring enable diverse hydrogen-bonding and π-π interactions.
  • Substituent Positioning : The 2-(2-methylphenyl) group enhances lipophilicity, potentially improving membrane permeability, while the 7(6H)-one moiety introduces hydrogen-bonding capability.
Table 1: Key Structural Features of 2-(2-Methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
Feature Description
Core Skeleton Oxazole fused to pyrimidine at positions 4 and 5
Substituents 2-(2-methylphenyl) (electron-donating, lipophilic) and 7(6H)-one (polar)
Electronic Properties Aromatic stabilization with electron-withdrawing pyrimidine ring
Hydrogen-Bonding Sites Lactam oxygen and pyrimidine nitrogens

This structural profile positions the compound as a potential scaffold for kinase inhibitors or receptor antagonists.

Evolution of Oxazolo[5,4-d]Pyrimidines in Medicinal Chemistry

The oxazolo[5,4-d]pyrimidine system was first synthesized in 1905 by Clapp, though early derivatives lacked significant bioactivity. Modern interest stems from their structural similarity to purines and pyrimidines, which are ubiquitous in biological systems.

  • Synthetic Challenges : Early syntheses relied on multistep reactions, limiting accessibility. Recent advances employ POCl₃-mediated cyclization and nucleophilic substitutions, enabling diverse functionalization.
  • Biological Targeting : Derivatives have been explored as:
    • Adenosine receptor antagonists (e.g., inhibiting A2A receptors in neurodegenerative diseases).
    • Kinase inhibitors (e.g., targeting VEGFR2 or EGFR in cancer).
    • Antiviral agents (e.g., inhibiting viral replication via nucleoside analog mimicry).

Properties

IUPAC Name

2-(2-methylphenyl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-4-2-3-5-8(7)11-15-9-10(16)13-6-14-12(9)17-11/h2-6H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKRLNLYLJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Oxazolo[5,4-d]Pyrimidin-7-one Intermediate

A foundational approach involves the construction of the oxazolo[5,4-d]pyrimidine core through sequential cyclization reactions. As detailed in Scheme 2 of, the synthesis begins with benzoyl bromide (V ) reacting with silver cyanide to form oxazolo[3,4-d]oxazine (VI ). Subsequent treatment of VI with sodium methoxide in methanol, followed by acidification with acetic acid, yields 2,5-diphenyl-oxazolo[5,4-d]pyrimidin-7-one (VII ). The critical chlorination step employs trichlorophosphate (POCl₃) in the presence of N,N-dimethylaniline, converting VII into 2,5-diphenyl-7-chloro-1,3-oxazolo[5,4-d]pyrimidine (VIII ). Final substitution with piperazine or diazepane furnishes the target compound.

Reaction Conditions:

  • Chlorination: POCl₃, N,N-dimethylaniline, 80–100°C, 4–6 hours.
  • Amination: Piperazine/diazepane, ethanol reflux, 12–24 hours.

Amidino Cyclocondensation Route

An alternative pathway leverages amidine hydrochlorides as key intermediates. As reported in, 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one (I ) undergoes cyclo-condensation with amidine hydrochlorides (II ) in the presence of triethylamine, followed by thermal treatment with pyridine to generate intermediate III . Subsequent chlorination with POCl₃ and N,N-dimethylaniline produces 7-chloro derivatives (IV ), which are aminated to yield the final product.

Key Observations:

  • Triethylamine acts as both a base and a catalyst for the initial cyclocondensation.
  • Pyridine facilitates ring closure by abstracting protons during thermal cyclization.

Direct Functionalization of Preformed Oxazolo[5,4-d]Pyrimidine Scaffolds

Chlorine Displacement with Amines

Patent literature highlights the utility of 7-chloro-oxazolo[5,4-d]pyrimidines as versatile intermediates. Nucleophilic aromatic substitution (SNAr) at the C7 position proceeds efficiently with primary or secondary amines under mild conditions. For 2-(2-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one, reaction with piperazine in ethanol at 60°C for 8 hours achieves full displacement of the chloride.

Optimization Notes:

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but may necessitate higher temperatures.
  • Steric hindrance from the 2-methylphenyl group necessitates prolonged reaction times compared to unsubstituted analogs.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Singlets at δ 2.30–2.43 ppm correspond to NH protons in piperazine/diazepane moieties. Aromatic protons of the 2-methylphenyl group resonate as multiplet signals between δ 7.20–7.45 ppm.
  • IR (KBr): Strong absorption at 1680–1700 cm⁻¹ confirms the lactam carbonyl (C=O).
  • Mass Spectrometry: Molecular ion peak observed at m/z 227.22 [M+H]⁺, consistent with the molecular formula C₁₂H₉N₃O₂.

Physicochemical Properties

  • Melting Point: Decomposes above 300°C, indicative of high thermal stability.
  • Solubility: Insoluble in water; sparingly soluble in ethanol, DMSO.

Critical Analysis of Methodological Limitations

Yield Optimization Challenges

None of the reviewed sources explicitly report reaction yields, underscoring a gap in the literature. However, the multi-step nature of these syntheses (e.g., cyclocondensation followed by chlorination/amination) inherently risks moderate cumulative yields due to side reactions such as:

  • Over-chlorination at adjacent positions.
  • Incomplete ring closure during cyclocondensation.

Scalability and Practical Considerations

  • POCl₃ Handling: Requires stringent moisture control and specialized equipment due to its corrosive nature.
  • Purification Difficulties: Chromatographic separation is often necessary to isolate the target compound from regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused oxazole and pyrimidine structure with a 2-methylphenyl substituent. Its molecular formula is C13H12N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The synthesis typically involves multi-step procedures such as cyclocondensation of appropriate starting materials like 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of bases like potassium t-butoxide.

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is in anticancer research. Studies have demonstrated that derivatives of this compound effectively inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of adenosine deaminase activity (ADK), which is crucial for cellular proliferation and survival.

Kinase Inhibition

This compound has also shown potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptor 1 (FGFR1), which is implicated in numerous cancers. By binding to the active site of FGFR1, it inhibits its kinase activity, blocking downstream signaling pathways that promote cell proliferation and survival .

Application Mechanism Target
Anticancer ActivityInhibition of adenosine deaminase (ADK)Various cancer cell lines
Kinase InhibitionBinding to FGFR1 active siteFibroblast growth factor receptor 1

Biological Studies

The compound is utilized in biological studies to investigate its effects on cell proliferation, migration, and apoptosis. Molecular docking studies have provided insights into how 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one interacts with biological targets at the molecular level. These studies suggest that optimizing its structure could enhance its efficacy as a therapeutic agent .

Materials Science Applications

Beyond medicinal chemistry, the unique structural properties of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one open avenues for applications in materials science. Its potential for developing novel materials with specific electronic or optical properties is being explored. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—further enhances its versatility for creating new materials .

Case Studies

Several case studies illustrate the effectiveness of derivatives of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one:

  • Anticancer Efficacy : A study demonstrated that specific derivatives inhibited breast cancer cell growth by disrupting cellular metabolism through ADK inhibition.
  • Kinase Inhibition Studies : Research focused on the interaction between this compound and FGFR1 showed significant promise in reducing tumor growth in preclinical models.
  • Material Development : Investigations into the use of this compound in creating photonic materials indicated potential applications in optoelectronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as FGFR1. The compound binds to the active site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolo[5,4-d]pyrimidine derivatives exhibit varied biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one with structurally related analogs:

Cytokinin-Like Activity

Cytokinin-like activity, measured via plant biomass growth stimulation, is highly sensitive to substituent positions:

  • Compound №2 (2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one): Demonstrated the highest cytokinin-like activity, increasing pumpkin cotyledon biomass by 54% compared to controls. The phenyl group at the 5th position of the pyrimidine ring enhances activity .
  • Compound №4 (7-amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine): The 7-amino group further boosts activity, suggesting that electron-donating groups at the 7th position improve efficacy .
  • Target Compound : The 2-methylphenyl substituent at the oxazole ring may reduce cytokinin-like activity compared to №2 and №4, as the 5th and 7th positions are critical for binding to plant hormone receptors .

Kinase Inhibition

Kinase inhibition profiles vary with substituents:

  • 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine : Inhibits VEGFR-2 kinase (IC50: 0.33 μM) and HUVEC proliferation (IC50: 0.29 μM), attributed to the 4-methoxyphenyl and methylamine groups .
  • 1,3-Oxazolo[4,5-d]pyrimidine Derivatives: In a docking study, these analogs showed comparable binding energies to adenosine kinase (ADK) as 1,3-oxazolo[5,4-d]pyrimidines, indicating that ring fusion position ([4,5-d] vs. [5,4-d]) minimally affects kinase binding .
  • Target Compound : Lacks the 7-amine or 5-methoxy groups critical for kinase inhibition, suggesting weaker activity in this context .

Ricin Inhibition

5-Amino derivatives of oxazolo[5,4-d]pyrimidines are potent ricin inhibitors:

  • 5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-ones (9-oxa-guanines): Inhibit ricin A-chain (IC50: 1–3 mM) by mimicking guanine, a natural ribosome component .
  • Target Compound: Absence of the 5-amino group likely renders it inactive against ricin, highlighting the necessity of this substituent for enzyme inhibition .

Plant Growth Regulation

Auxin-like effects on root and shoot growth depend on sulfonyl and aryl substituents:

  • Compound №6 (2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile): High auxin-like activity in wheat and soybean, comparable to synthetic auxin NAA .

Biological Activity

2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a fused oxazole and pyrimidine ring system with a methylphenyl substituent, positions it as a promising candidate for anticancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is C13H12N4O. The compound's structure allows for various interactions with biological targets, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the oxazolo[5,4-d]pyrimidine class exhibit notable biological activities, particularly as anticancer agents. The primary mechanism of action identified for 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves the inhibition of adenosine deaminase (ADK), an enzyme implicated in cellular proliferation and survival.

Anticancer Activity

Studies have demonstrated that derivatives of this compound effectively inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer cells. The inhibition of ADK activity leads to reduced cellular proliferation, making this compound a potential lead in anticancer drug development.

Molecular docking studies suggest that 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one binds effectively to ADK enzymes. This binding disrupts their function and consequently impedes cancer cell growth. Understanding these interactions at the molecular level is critical for optimizing the compound's structure to enhance its efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure CharacteristicsBiological Activity
2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-oneSimilar oxazole-pyrimidine framework with different aryl substitutionAnticancer activity against breast cancer cell lines
7-Aminooxazolo[5,4-d]pyrimidinesContains an amino group at position 7Exhibits varied anticancer properties; structure-dependent activity
5-(Phenyl)-oxazolo[4,5-d]pyrimidinesA phenyl group instead of a methylphenyl groupPotentially similar biological activities but varies based on substitutions

Case Studies

Research has highlighted specific studies focusing on the anticancer properties of 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one:

  • In vitro Studies : In one study, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Mechanistic Studies : Further investigations into its mechanism revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to control groups.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the methylphenyl group could enhance or diminish biological activity. This finding underscores the importance of structural optimization in drug design.

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one?

The compound is synthesized via two main strategies:

  • Cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines : This method involves thermal cyclodehydration of intermediates like 5-(acetylamino)-2-amino-4,6-dihydroxypyrimidine. However, this approach often fails for analogs with bulky substituents due to thermal decomposition .
  • Stepwise annulation of 5-aminooxazole precursors : A more reliable route constructs the oxazole ring first, followed by pyrimidine ring elaboration. For example, ethyl 5-amino-2-methyloxazole-4-carboxylate reacts with thioureas under ammonia/methanol conditions to form the target compound .

Key Reaction Conditions :

StepReagents/ConditionsOutcome
Oxazole formationIsobutyric anhydride, azidoacetyl chloride5-Aminooxazole intermediates
CyclizationNH₃ in MeOH, methylation2-Substituted oxazolo-pyrimidines

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, S-methyl groups in intermediates appear at ~2.0 ppm in ¹H NMR .
  • Mass Spectrometry : Used to verify molecular weight and purity (e.g., 95% purity reported in ).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, such as distinguishing thioethers from N-alkylated products .

Q. What biological activities have been reported for this compound?

  • Ricin Inhibition : Derivatives like 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones inhibit ricin A-chain (RTA) with IC₅₀ values of 1–3 mM. Compound 2b (IC₅₀ = 2.8 mM) and triazole derivative 9 (IC₅₀ = 1.6 mM) show notable activity .
  • Agricultural Applications : Analogous [1,3]oxazolo[5,4-d]pyrimidines enhance vegetative growth in wheat and soybean at 10⁻⁹ M concentrations, comparable to auxins like IAA .

Advanced Research Questions

Q. How can synthesis be optimized for 2-substituted derivatives with steric hindrance?

Thermal cyclodehydration fails for bulky 5-acylamino analogs due to decomposition. A stepwise annulation strategy is preferred:

  • Intermediate Functionalization : Use click chemistry (e.g., Cu-catalyzed Huisgen cycloaddition) to introduce propargyl or azide groups post-synthesis .
  • Mild Cyclization Conditions : Ammonia in methanol at ambient temperatures avoids degradation seen in POCl₃ or PPA-mediated reactions .

Q. What methodologies resolve conflicting data on cyclodehydration efficiency?

Discrepancies arise from substituent stability under high temperatures:

  • Thermal Stability Analysis : TGA/DSC can identify decomposition thresholds for intermediates.
  • Alternative Routes : Stepwise annulation bypasses thermal steps, achieving higher yields for sensitive analogs .

Q. How is click chemistry applied to functionalize this scaffold?

  • Propargyl Thioether Coupling : Compound 8c reacts with benzyl azide under CuSO₄/ascorbate to form triazoles (9 , 10 ) with retained bioactivity .
  • Regioselectivity : 1,4-Triazole isomers are confirmed via ¹H NOE spectroscopy .

Q. What agricultural applications are supported by experimental data?

  • Growth Stimulation : [1,3]Oxazolo[5,4-d]pyrimidines increase root/shoot length in wheat by 20–30% at 10⁻⁹ M, mimicking auxin effects .
  • Mechanistic Studies : Comparative assays with IAA/NAA suggest these compounds activate similar signaling pathways .

Data Contradiction Analysis

Conflict Resolution Reference
Low ricin inhibition (IC₅₀ ~mM range)Structural optimization (e.g., triazole derivatives) improves potency 2-fold
Thermal cyclodehydration failureStepwise annulation avoids decomposition, achieving >50% yields
Inactive thiol derivativesS-Alkylation restores activity, confirming thioether requirement

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